Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the following properties:
- Molecular Formula : C₁₈H₂₇NO₃
- Molecular Weight : Approximately 317.42 g/mol
- IUPAC Name : tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-(2-oxoethyl)benzoate with an appropriate amine (such as phenylamine) under suitable conditions. The tert-butyl group provides stability and solubility, while the 2-oxoethyl moiety introduces reactivity.
One possible synthetic route is the condensation of tert-butyl 3-(2-oxoethyl)benzoate with phenylamine, followed by cyclization to form the pyrrolidine ring. Detailed synthetic procedures and optimization studies would be necessary to achieve high yields.
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl group, a phenyl group, and an ethyl ketone side chain. The stereochemistry around the pyrrolidine ring and the relative orientation of substituents play a crucial role in its properties and reactivity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.
- Amination : Reaction with amines to form amides.
- Reduction : Reduction of the ketone group to the corresponding alcohol.
- Substitution Reactions : Substitution of the tert-butyl group or the phenyl group with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents.
- Stability : Stable under normal conditions.
Scientific Research Applications
Synthesis and Applications in Chiral Chemistry
- The compound has been utilized in the synthesis of chiral auxiliaries and building blocks for dipeptide synthesis. For instance, it was used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the oxidative coupling of the bis-enolate derived from heptanedioic acid (Studer, Hintermann, & Seebach, 1995).
Enzyme-Catalyzed Kinetic Resolution
- This compound has been a subject of enzyme-catalyzed kinetic resolution. The process involved optimization of enzyme, solvent, and temperature conditions, leading to a new resolution method with notable enantioselectivity (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Molecular Structure Analysis
- Research has been conducted on the crystal and molecular structure of tert-butyl derivatives, contributing to our understanding of their crystallization and bonding characteristics (Mamat, Flemming, & Köckerling, 2012).
Photooxidation Studies
- Studies have also explored the dye-sensitized photooxidation of tert-butyl derivatives, revealing pathways to bipyrrolic products and shedding light on the mechanisms of these reactions (Wasserman, Power, & Petersen, 1996).
Applications in Organic Synthesis
- The compound plays a role in organic synthesis, such as in Diels-Alder reactions and in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Radical Pathway Functionalization
- Research has been done on the functionalization of quinoxalines via a free-radical pathway using derivatives of tert-butyl compounds (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Preparation from L-aspartic acid
- The compound has been synthesized from L-aspartic acid, demonstrating its potential for economical and scalable production (Han, Li, Gu, Li, & Chen, 2018).
Antibacterial Applications
- It has been used in the synthesis of fluoroquinolone-3-carboxylic acids and fluoro-1,8-naphthyridine-3-carboxylic acids, which have shown promising antibacterial activities (Bouzard et al., 1989).
Safety And Hazards
- Toxicity : Moderate toxicity; handle with care.
- Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.
- Safety Precautions : Use appropriate protective equipment during handling.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its potential as an antibacterial, antifungal, or anticancer agent.
- Derivatives : Synthesize derivatives with modified substituents for enhanced activity.
- Drug Development : Explore its use as a building block for drug discovery.
properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCFFRTBJJDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.